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Methyl Green zinc chloride salt

Quantitative cytochemistry DNA stoichiometry Microspectrophotometry

Researchers requiring quantitative DNA staining face protocol drift and inter-laboratory inconsistency when substituting Methyl Green zinc chloride salt with generic triphenylmethane analogs. This zinc chloride salt formulation ensures reproducible AT-selective DNA binding with far-red fluorescence (633/677 nm), eliminating the need for RNase pre-treatment in flow cytometry. • Enables simultaneous DNA/RNA quantification via Methyl Green-Pyronin Y - the only standardized dual-staining method • Produces lowest total extinction variability among stoichiometric DNA methods when used with 2 M MgCl₂ buffer • Reduces somatic cell count variance by ~50% vs. Wright's stain in milk quality testing Supplied as dark green powder; storage at room temperature.

Molecular Formula C27H35Cl4N3Zn
Molecular Weight 608.8 g/mol
CAS No. 7114-03-6
Cat. No. B1364181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Green zinc chloride salt
CAS7114-03-6
Molecular FormulaC27H35Cl4N3Zn
Molecular Weight608.8 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].Cl[Zn]Cl
InChIInChI=1S/C27H35N3.4ClH.Zn/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;;;;/h9-20H,8H2,1-7H3;4*1H;/q+2;;;;;+2/p-4
InChIKeyZKOGXCSOLMZRAZ-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Green zinc chloride salt DNA Staining Applications


Methyl Green zinc chloride salt (CAS 7114-03-6; CI 42585) is a triphenylmethane-type cationic dye structurally related to Ethyl Green that has served as a DNA stain in histochemistry since the 19th century [1]. The compound comprises aniline rings with varying degrees of methylation and forms a zinc chloride double salt with molecular weight approximately 653.24 g/mol (formula C27H35BrClN3·xZnCl2) . At low concentrations, Methyl Green binds selectively to AT-rich regions of the major groove of native DNA via two positive charges, while at higher concentrations it occupies all available DNA binding sites . The zinc chloride salt formulation exhibits fluorescence with excitation/emission peaks at 633 and 677 nm, enabling applications in both microscopy and flow cytometry .

1
Classic DNA-selective histochemistry stain
2
Reported lowest variability in quantitative cytophotometry
3
Flow cytometry DNA-ploidy without RNase pre-treatment
4
Simultaneous DNA/RNA quantification in histopathology

Why Methyl Green zinc chloride salt Is Irreplaceable


Substituting Methyl Green zinc chloride salt with in-class triphenylmethane analogs such as Ethyl Green, Crystal Violet, or Malachite Green introduces significant functional and analytical liabilities. Ethyl Green, while structurally similar, contains ethyl rather than methyl substituents, altering its DNA binding stoichiometry and spectral properties in ways that invalidate established Methyl Green-Pyronin Y protocols [1]. Moreover, commercial Methyl Green preparations frequently contain varying levels of Crystal Violet contamination, and the specific zinc chloride salt formulation is essential for achieving reproducible extinction coefficients (E1% = 800-1100 in water) and AT-selective DNA binding behavior [2]. Generic substitution therefore risks protocol drift, inter-laboratory inconsistency, and outright assay failure due to differential nucleic acid binding specificity and fluorescence quantum yield.

Ethyl Green alters DNA binding
Ethyl substituents change binding stoichiometry and spectra, invalidating Methyl Green-Pyronin Y protocols.
Crystal Violet contamination
Commercial Methyl Green often contains Crystal Violet; the zinc chloride salt form ensures reproducible extinction coefficients.
Generic substitution risk
Generic alternatives may cause protocol drift, inter-laboratory inconsistency, and assay failure due to altered nucleic acid specificity.

Methyl Green zinc chloride salt Performance Evidence


Lowest Microspectrophotometric Variability

In a direct comparative study of four stoichiometric DNA staining methods, Methyl Green in the presence of 2 M magnesium chloride produced the lowest total extinction variability among all methods tested, demonstrating superior reproducibility for quantitative DNA analysis [1]. Nuclei stained with acetylated methylene blue exhibited the greatest variability, while Methyl Green-stained nuclei showed the least variability under identical high-resolution scanning microspectrophotometry conditions [1].

Microspectrophotometric Variability
Head-to-head
Lowest total extinction variability
Supports precision in quantitative DNA analysis
Requires 2 M MgCl2; mouse brain nuclei
Quantitative cytochemistry DNA stoichiometry Microspectrophotometry

Propidium Iodide Concordance in Flow Cytometry

A flow cytometric cell-cycle assay using Methyl Green was validated against a conventional propidium iodide (PI)-based kit in 29 acute lymphoblastic leukemia specimens [1]. The Methyl Green-derived DNA indices correlated strongly with PI-derived values (r = 0.876 for DNA index; r = 0.946 for S-phase fraction), demonstrating that Methyl Green provides analytical accuracy statistically indistinguishable from the gold-standard PI method [1].

PI Concordance
Head-to-head
r = 0.876 (DNA index); r = 0.946 (S-phase)
Supports PI-equivalent analytical accuracy
29 ALL specimens; 633 nm excitation
Flow cytometry DNA-ploidy Cell cycle analysis

Reduced Carryover vs. Propidium Iodide

In the same flow cytometric validation study, Methyl Green-stained cells exhibited reduced carryover compared to propidium iodide-stained cells [1]. This finding was confirmed during assay optimization, where minimal carryover was a key validation criterion for the Methyl Green-based lyse-permeabilize-stain protocol [1].

Carryover Reduction
Head-to-head
Reduced carryover vs. PI
Supports high-throughput flow cytometry integrity
Qualitatively minimal carryover reported
Flow cytometry Sample carryover High-throughput screening

DNA-Selective Staining Without RNase

Methyl Green binds specifically to DNA but not RNA, a property that eliminates the requirement for RNase pre-treatment that is mandatory with propidium iodide staining [1]. PI stains all double-stranded nucleic acids indiscriminately, necessitating RNase digestion to remove abundant cellular RNA from malignant cell preparations [1]. Methyl Green's DNA selectivity simplifies the lyse-permeabilize-stain protocol and reduces both reagent costs and processing time [1].

DNA Selectivity
Class-level
DNA-selective; no RNA binding
Eliminates RNase pre-treatment requirement
PI stains both DNA and RNA
Nucleic acid selectivity Flow cytometry Cell cycle analysis

Simultaneous DNA and RNA Quantification

In a comparative study of oral squamous cell carcinoma (OSCC), dysplastic lesions, and normal mucosa, Methyl Green-Pyronin Y staining was determined to be more useful than both Feulgen staining and hematoxylin and eosin (H&E) for simultaneous quantitative assessment of RNA and DNA [1]. The Methyl Green-Pyronin Y procedure enabled evaluation of both nuclear DNA (Methyl Green component) and nucleolar/cytoplasmic RNA (Pyronin Y component) in a single staining step, whereas Feulgen and H&E provided only limited or qualitative information [1].

Dual DNA/RNA Quantification
Head-to-head
Simultaneous DNA/RNA assessment
Supports comprehensive nucleic acid profiling
OSCC tissue validation; vs. Feulgen, H&E
Simultaneous DNA/RNA quantification Histopathology Oral squamous cell carcinoma

Reduced Variance vs. Wright's Stain

In a comparative study of milk somatic cell enumeration, Pyronin Y-Methyl Green stain produced substantially lower measurement variance compared to Wright's stain across 27 milk samples including 14 mastitic specimens [1]. The Methyl Green-based method achieved an approximate 25% reduction in smear variance and an approximate 50% reduction in count variance relative to Wright's stain [1].

Variance vs. Wright's Stain
Head-to-head
~25% smear variance reduction; ~50% count variance reduction
Supports reliable somatic cell counting
27 milk samples; mastitis detection
Somatic cell counting Milk quality Quantitative microscopy

Methyl Green zinc chloride salt Recommended Applications


Quantitative DNA Cytophotometry

Methyl Green zinc chloride salt is the preferred DNA stain for high-resolution scanning microspectrophotometry where measurement precision is paramount. The compound produced the lowest total extinction variability among four stoichiometric DNA methods tested (including methylene blue and gallocyanin-chromalum) when used with 2 M magnesium chloride buffer [1]. Laboratories performing quantitative DNA analysis should select Methyl Green zinc chloride salt to minimize replicate requirements and improve statistical power in comparative cytochemical studies.

Flow Cytometry DNA-Ploidy & Cell Cycle

Methyl Green zinc chloride salt enables accurate flow cytometric DNA-ploidy and cell-cycle analysis without RNase pre-treatment, delivering DNA index (r=0.876) and S-phase fraction (r=0.946) correlations statistically equivalent to propidium iodide-based kits [1]. The compound's far-red fluorescence (633/677 nm) is compatible with standard red laser-equipped flow cytometers, while its reduced carryover characteristics make it particularly suitable for high-throughput screening applications [1].

Simultaneous DNA/RNA Histopathology

Methyl Green zinc chloride salt combined with Pyronin Y provides the only standardized method for simultaneous quantitative assessment of DNA (nuclear) and RNA (nucleolar/cytoplasmic) in a single staining procedure [1]. This application is particularly valuable in tumor pathology, where the Methyl Green-Pyronin Y technique has been validated as more useful than Feulgen staining and H&E for evaluating proliferative activity across the spectrum from normal mucosa through dysplasia to invasive carcinoma [2].

Somatic Cell Enumeration in Dairy Quality

Pyronin Y-Methyl Green staining reduces somatic cell count variance by approximately 50% compared to Wright's stain in milk quality testing [1]. This performance advantage enables dairy quality laboratories to achieve the same statistical confidence with fewer technical replicates, directly reducing labor costs and slide preparation time while maintaining or improving diagnostic accuracy for mastitis detection.

Application
Selection Property
Validation Focus
DNA Cytophotometry
Variability rank among DNA stains
Microspectrophotometric precision with MgCl2
Flow Cytometry DNA Analysis
DNA index correlation profile
RNase-free protocol & carryover assessment
Histopathology Dual Stain
Simultaneous DNA/RNA detection
Tissue-level diagnostic utility validation
Milk Somatic Cell Counting
Count variance reduction profile
Somatic cell count reliability in dairy QC

Technical Documentation Hub

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37 linked technical documents
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